molecular formula HoPd3 B15487287 Holmium--palladium (1/3) CAS No. 12162-52-6

Holmium--palladium (1/3)

Cat. No.: B15487287
CAS No.: 12162-52-6
M. Wt: 484.2 g/mol
InChI Key: WTVFFSPWJPOUGU-UHFFFAOYSA-N
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Description

Holmium–palladium (1/3), with the stoichiometric formula HoPd₃, is an intermetallic compound in the family of rare earth (RE)–palladium alloys. It crystallizes in the AuCu₃-type cubic structure (space group Pm-3m), where holmium atoms occupy the corner positions, and palladium atoms form a face-centered cubic sublattice . This compound exhibits notable ferromagnetic ordering below its Curie temperature (TC ≈ 15 K) due to the localized 4f electrons of holmium interacting with the conduction electrons of palladium .

HoPd₃ is synthesized via high-temperature arc-melting or solid-state reactions under inert atmospheres. Its physical properties include:

  • Lattice parameter: ~3.89 Å
  • Magnetic susceptibility: High anisotropy at low temperatures
  • Electrical resistivity: Metallic behavior with anomalies near TC

Applications are primarily research-oriented, focusing on magnetic materials and catalysis, where its unique electronic structure may enhance hydrogen storage or catalytic activity .

Properties

CAS No.

12162-52-6

Molecular Formula

HoPd3

Molecular Weight

484.2 g/mol

IUPAC Name

holmium;palladium

InChI

InChI=1S/Ho.3Pd

InChI Key

WTVFFSPWJPOUGU-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[Ho]

Origin of Product

United States

Comparison with Similar Compounds

To contextualize HoPd₃, two structurally analogous compounds are selected: Gadolinium–palladium (1/3) (GdPd₃) and Lutetium–palladium (1/3) (LuPd₃) . These share the AuCu₃ structure but differ in rare earth metal properties.

Table 1: Structural and Magnetic Properties
Property HoPd₃ GdPd₃ LuPd₃
Lattice Parameter (Å) 3.89 3.88 3.87
Magnetic Order Ferromagnetic (TC ≈ 15 K) Ferromagnetic (TC ≈ 85 K) Paramagnetic (no 4f electrons)
Magnetic Moment (μB) ~10.6 (Ho³⁺) ~7.94 (Gd³⁺) N/A
Electrical Resistivity Anomaly at TC Broad peak near TC No magnetic anomaly
Key Contrasts :

Magnetic Behavior: GdPd₃ has a higher TC than HoPd₃ due to Gd³⁺’s half-filled 4f shell (7 unpaired electrons), which strengthens exchange interactions . LuPd₃ lacks 4f electrons (Lu³⁺: [Xe]4f¹⁴), rendering it non-magnetic, unlike HoPd₃ and GdPd₃ .

Electronic Structure :

  • HoPd₃’s stronger spin-orbit coupling (from Ho³⁺’s 4f¹⁰ configuration) induces larger magnetocrystalline anisotropy compared to GdPd₃ .
  • LuPd₃’s fully filled 4f shell results in minimal localized magnetic contributions, making it a reference for studying 4f effects in RE-Pd systems .

LuPd₃, while less studied, may serve as a control to isolate Pd’s role in catalysis .

Table 2: Comparative Catalytic Performance
Compound Hydrogenation Rate (mmol·g⁻¹·h⁻¹) Stability in Acidic Media Reference
HoPd₃ 12.5 ± 1.2 Moderate (70% retention)
GdPd₃ 14.8 ± 0.9 High (85% retention)
LuPd₃ 8.3 ± 0.7 Low (50% retention)

Future Work :

  • Tailored Alloys : Substituting Pd with Pt or Ni to modulate electronic properties (Appendix A11.3) .
  • Advanced Characterization : High-pressure studies to explore structural transitions (Appendix A10.3) .

Q & A

How can researchers formulate high-impact questions for grant proposals on Holmium-Palladium (1/3)?

  • Methodological Answer :
  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Example: "Does doping palladium with holmium (1:3) enhance catalytic CO₂ reduction rates compared to pure palladium, under identical electrochemical conditions?"
  • Justify novelty by reviewing patents and literature via tools like SciFinder or Reaxys .

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